Aluminum fluoride

説明

特性

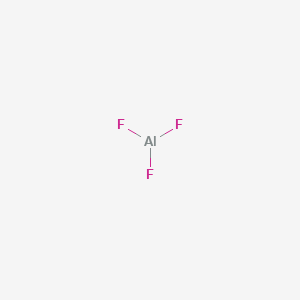

IUPAC Name |

trifluoroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZUFWVZNOTSEM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aluminium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.976748 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 1238 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, hexagonal crystals | |

CAS No. |

7784-18-1 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1291 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Crystalline Phases of Aluminum Fluoride (α, β, γ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum fluoride (B91410) (AlF₃) is an inorganic compound of significant interest in various industrial and research applications. It is a crucial additive in the electrolytic production of aluminum, where it lowers the melting point and increases the conductivity of the cryolite-alumina melt.[1] Furthermore, its strong Lewis acidity makes it a valuable catalyst or catalyst support in organic synthesis, particularly in fluorination and hydrofluorination reactions.[2]

AlF₃ is known to exist in several polymorphic forms, each possessing distinct crystal structures and properties that influence its performance in different applications. The most well-characterized phases are the thermodynamically stable α-AlF₃ and the metastable β-AlF₃. Another metastable phase, γ-AlF₃, has also been synthesized, alongside other less common polymorphs (e.g., θ, η, κ, ε).[2][3] Understanding the structural differences, thermal stability, and synthesis protocols for these phases is critical for optimizing their use in catalysis, materials science, and potentially as probes in biochemical systems involving phosphoryl transfer.

This technical guide provides an in-depth overview of the α, β, and γ crystalline phases of aluminum fluoride, summarizing their structural data, physical properties, and key experimental methodologies for their synthesis and characterization.

α-Aluminum Fluoride (α-AlF₃)

The alpha phase is the most thermodynamically stable form of this compound under ambient conditions.[4] Its robust, three-dimensional polymeric structure contributes to its high melting point and thermal stability.[1]

Structure: α-AlF₃ possesses a rhombohedral crystal structure (trigonal system) that is analogous to the rhenium trioxide (ReO₃) motif.[1] The structure consists of a network of slightly distorted, corner-sharing AlF₆ octahedra.[1][5] Each fluoride ion is bonded to two aluminum centers, creating a tightly bound framework.[1]

Table 1: Crystallographic and Physical Properties of α-AlF₃

| Property | Value | Citations |

| Crystal System | Trigonal | [5] |

| Crystal Structure | Rhombohedral, Perovskite-like | [6] |

| Space Group | R-3c (No. 167) | [5] |

| Lattice Parameters (Hexagonal Setting) | a = 4.87 Å, c = 12.47 Å | [5] |

| Unit Cell Volume | 256.30 ų | [5] |

| Density | 3.10 g/cm³ (anhydrous) | [1] |

| Melting Point | ~1,290 °C (sublimes) | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

β-Aluminum Fluoride (β-AlF₃)

The beta phase is a metastable form of AlF₃, meaning it can exist for extended periods but will transform into the more stable α-phase upon sufficient heating.[7] Due to its unique structure and often higher surface area, β-AlF₃ exhibits significant catalytic activity and strong Lewis acid sites, making it highly desirable for certain catalytic applications.[2]

Structure: The structure of β-AlF₃ is related to that of hexagonal tungsten bronze (HTB).[6][7] While it often exhibits a pseudo-hexagonal crystal habit, its true symmetry is orthorhombic.[7] The structure is composed of corner-sharing AlF₆ octahedra that form hexagonal channels.[6]

Table 2: Crystallographic and Physical Properties of β-AlF₃

| Property | Value | Citations |

| Crystal System | Orthorhombic | [7] |

| Crystal Structure | Hexagonal Tungsten Bronze (HTB) type | [6][7] |

| Space Group | Cmcm (No. 63) | [7][8] |

| Lattice Parameters | a = 6.931 Å, b = 12.002 Å, c = 7.134 Å | [7] |

| Thermal Stability | Metastable; transforms to α-AlF₃ at temperatures above 475 °C | [2] |

| Key Feature | High catalytic activity and strong Lewis acidity | [2] |

γ-Aluminum Fluoride (γ-AlF₃)

The gamma phase is another metastable polymorph of AlF₃. Information regarding its detailed crystal structure is less prevalent in the literature compared to the α and β phases. However, its synthesis has been reported, and it is noted for its potential as a high-surface-area material.

Structure: Detailed crystallographic data, such as space group and lattice parameters, for γ-AlF₃ are not well-documented in publicly available literature. It is characterized as a distinct metastable phase through techniques like X-ray Diffraction (XRD).

Properties: The primary reported characteristic of γ-AlF₃ is its ability to be synthesized as a high-surface-area material. One study reports achieving a BET surface area of over 30 m²/g.[9] It is prepared from precursors such as ammonium (B1175870) tetrafluoroaluminate (NH₄AlF₄).[9]

Phase Transitions and Thermal Stability

The different phases of this compound can be interconverted through thermal treatment. The typical transformation pathway is from an amorphous state to the metastable β-phase, and finally to the stable α-phase with increasing temperature.

Figure 1. Temperature-induced phase transitions of this compound.

Comparative Summary of Crystalline Phases

The following table provides a side-by-side comparison of the key properties of the α, β, and γ phases of AlF₃.

Table 3: Comparative Properties of AlF₃ Polymorphs

| Property | α-AlF₃ (Alpha) | β-AlF₃ (Beta) | γ-AlF₃ (Gamma) |

| Stability | Thermodynamically stable | Metastable | Metastable |

| Crystal System | Trigonal | Orthorhombic | Not well-documented |

| Space Group | R-3c | Cmcm | Not well-documented |

| Structure Type | Rhombohedral (distorted ReO₃) | Hexagonal Tungsten Bronze (HTB) | Not well-documented |

| Key Feature | High thermal and chemical stability | High catalytic activity, strong Lewis acid sites | Can be prepared with high surface area (>30 m²/g)[9] |

Experimental Protocols

Precise control over synthesis conditions is paramount for obtaining phase-pure this compound. The following sections detail methodologies cited for the preparation of high-surface-area α and β phases.

Synthesis of High-Surface-Area α-AlF₃ (Carbon Template Method)

This method utilizes a carbon hard template to create a high-surface-area α-AlF₃, which is desirable for high-temperature catalytic reactions where the β-phase would otherwise convert.[10]

Methodology:

-

Template Preparation: Impregnate porous γ-Al₂O₃ with an aqueous sucrose (B13894) solution.

-

Carbonization: Heat the dried mixture under a nitrogen (N₂) flow at 450 °C to create a carbon-alumina composite (C@γ-Al₂O₃).

-

Fluorination: Place the C@γ-Al₂O₃ composite in a fixed-bed reactor. Introduce a gaseous mixture of anhydrous hydrogen fluoride (HF) and N₂ (e.g., 1:4 volume ratio) at 400 °C for approximately 10 hours. This converts the composite to C@α-AlF₃.[10]

-

Template Removal: Remove the carbon template from the C@α-AlF₃ intermediate via combustion in air at approximately 425 °C. The resulting material is high-surface-area α-AlF₃.[10]

Figure 2. Experimental workflow for the synthesis of HS-α-AlF₃.

Synthesis of β-AlF₃ (Dehydration of Hydrate Precursor)

A common route to synthesize the metastable β-phase involves the careful dehydration of an this compound hydrate.[4]

Methodology:

-

Precursor Synthesis: Neutralize an aqueous solution of hydrofluoric acid (HF) with aluminum hydroxide (B78521) (Al(OH)₃) at 90–95 °C for one hour. This reaction precipitates hydrated this compound (AlF₃·xH₂O, often the trihydrate).[4][6]

-

Dehydration/Conversion: Dehydrate the resulting precipitate by heating at 350 °C. This thermal treatment removes water and facilitates the crystallization of the β-AlF₃ phase.[4][6] Note that temperatures must be carefully controlled to avoid conversion to the α-phase.

Characterization Techniques

The identification and characterization of AlF₃ phases rely on a suite of analytical techniques:

-

X-ray Diffraction (XRD): This is the primary technique for identifying the specific crystalline phase (α, β, γ, etc.) by analyzing the unique diffraction pattern produced by its crystal lattice.

-

Scanning Electron Microscopy (SEM): Used to investigate the morphology, particle size, and surface texture of the synthesized AlF₃ powders.[9]

-

N₂ Physisorption (BET Analysis): This method is employed to measure the specific surface area of the material, a critical parameter for catalytic applications.[9]

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transition temperatures, thermal stability, and dehydration processes.[9]

-

Spectroscopy (FT-IR, NMR): Fourier-Transform Infrared (FT-IR) and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy can provide further details on local bonding environments and structural features.[9]

Conclusion

This compound is a structurally diverse material, with its α, β, and γ polymorphs offering a range of physical and chemical properties. The thermodynamically stable α-AlF₃ is valued for its robustness at high temperatures, while the metastable β-AlF₃ is often superior for catalysis due to its distinct structure and higher surface acidity. The γ-AlF₃ phase represents an area for further research, particularly in characterizing its structure and exploring its potential as a high-surface-area material. For researchers and developers, the ability to selectively synthesize and characterize these phases is essential for harnessing the full potential of this compound in catalysis, materials science, and beyond.

References

- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mp-559871: AlF3 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Aluminum Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous aluminum fluoride (B91410) (AlF₃) is an inorganic compound of significant interest across various scientific and industrial domains, including materials science, catalysis, and chemical synthesis. Its unique properties, such as a high melting point and its role as a Lewis acid, make it a versatile material. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous aluminum fluoride, with a focus on quantitative data, experimental methodologies, and key structural and reactive characteristics relevant to research and development professionals.

Physical Properties of Anhydrous this compound

Anhydrous this compound is a white, crystalline solid.[1][2] Its physical characteristics are summarized in the tables below, providing a compilation of data from various sources.

Table 1: Key Physical Properties of Anhydrous this compound

| Property | Value | References |

| Molecular Formula | AlF₃ | [3][4][5] |

| Molar Mass | 83.98 g/mol | [1][2][3][6] |

| Appearance | White crystalline solid/powder | [1][2][3][4] |

| Odor | Odorless | [1][7] |

| Crystal Structure | Trigonal (rhombohedral), α-AlF₃ adopts a rhenium trioxide (ReO₃) motif with distorted AlF₆ octahedra.[1][8][9] | [1][8][9] |

Table 2: Thermal and Density Properties

| Property | Value | References |

| Melting Point | 1290 - 1291 °C (sublimes) | [1][3][4][5][6][7][10][11][12][13][14][15] |

| Boiling Point | Sublimes at approximately 1272 °C | [2][8][14][16] |

| Density | 2.88 - 3.10 g/cm³ at 25 °C | [1][2][3][4][5][6][8][10][11][12][13][16] |

| Vapor Pressure | 1 mm Hg at 1238 °C | [7][14] |

Table 3: Solubility Data

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |

| Water | 0.559 | 25 | [3][6][7][10][14][15] |

| 0.67 | 20 | [1] | |

| 0.56 | 0 | [1] | |

| 1.72 | 100 | [1] | |

| Acids & Alkalis | Sparingly soluble | - | [5][7][11][14][15][17] |

| Organic Solvents | Insoluble in most | - | [11][16] |

| Hydrofluoric Acid | Soluble | - | [2][11][16][18] |

Experimental Protocols

The accurate determination of the physical and chemical properties of anhydrous this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of anhydrous this compound, which is characterized by sublimation, can be determined using the capillary method with a suitable apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), sealed capillary tubes, thermometer.[4][12]

-

Procedure:

-

A small, finely powdered sample of anhydrous AlF₃ is packed into a sealed capillary tube to a height of 2-3 mm.[11][19]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4][11]

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected sublimation point.[11]

-

The temperature at which the solid is observed to sublime is recorded as the sublimation temperature, which for AlF₃ is often cited as its "melting point" due to the nature of its phase transition at atmospheric pressure.[1][14]

-

Determination of Density (Gas Pycnometry)

Gas pycnometry is a common method for determining the true density of a fine powder like anhydrous this compound by measuring the volume of the solid material, excluding any pore volume.

-

Apparatus: Gas pycnometer, analytical balance.

-

Procedure:

-

A known mass of the anhydrous AlF₃ powder is weighed and placed in the sample chamber of the gas pycnometer.

-

The system is purged with an inert gas (typically helium) to remove air and moisture.

-

The gas is then allowed to fill the reference chamber of a known volume to a certain pressure.

-

A valve is opened to allow the gas to expand into the sample chamber.

-

The resulting pressure is measured, and by applying the gas laws, the volume of the solid sample is determined.

-

The density is calculated by dividing the mass of the sample by the measured volume.[20]

-

Determination of Aqueous Solubility (Flask Method)

The flask method is suitable for determining the solubility of substances like anhydrous this compound, which have a solubility greater than 10⁻² g/L.[7][13][21]

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath, analytical balance, filtration system, analytical instrumentation for concentration measurement (e.g., ion chromatography).

-

Procedure:

-

An excess amount of anhydrous AlF₃ is added to a known volume of deionized water in a flask.

-

The flask is sealed and placed in a constant temperature bath (e.g., 25 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the solution is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

The concentration of aluminum or fluoride ions in the filtrate is determined using a suitable analytical technique.

-

The solubility is then calculated and expressed in g/100 mL.

-

Crystal Structure Determination (X-ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid like anhydrous this compound.[16][22][23]

-

Apparatus: Single-crystal X-ray diffractometer, X-ray source (e.g., Mo Kα radiation), goniometer, detector.

-

Procedure:

-

A suitable single crystal of anhydrous AlF₃ (typically < 0.1 mm in all dimensions) is mounted on a goniometer head.[16]

-

The crystal is placed in the X-ray beam and rotated.

-

As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.

-

The intensities and positions of these diffracted spots are recorded by the detector.

-

This data is then processed using computational software to solve the crystal structure, yielding information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[16]

-

Chemical Properties and Reactivity

Anhydrous this compound exhibits a high degree of thermal stability and is relatively inert under many conditions.

-

Thermal Stability: It is very stable and does not decompose upon strong heating, but rather sublimes.[16]

-

Hydrolysis: It can be partially hydrolyzed by water vapor at elevated temperatures (300-400 °C) to form aluminum oxide and hydrogen fluoride.[8][16]

-

Reactivity with Acids and Bases: It is generally insoluble in acids and alkalis.[11][16]

-

Lewis Acidity: Anhydrous this compound acts as a Lewis acid, a property that is central to its use as a catalyst in various organic reactions.[2][24] This acidity arises from the electron-deficient nature of the aluminum atom.

Experimental Protocol: Determination of Lewis Acidity (Pyridine Adsorption with FTIR Spectroscopy)

The Lewis acidity of a solid material like anhydrous this compound can be qualitatively and quantitatively assessed using Fourier-transform infrared (FTIR) spectroscopy of an adsorbed probe molecule, such as pyridine (B92270).

-

Apparatus: FTIR spectrometer with a high-vacuum cell, vacuum line, temperature controller.

-

Procedure:

-

A thin wafer of the anhydrous AlF₃ powder is prepared and placed in the vacuum cell.

-

The sample is pre-treated by heating under vacuum to remove any adsorbed water or other impurities.

-

After cooling to a specific temperature, a vapor of pyridine is introduced into the cell and allowed to adsorb onto the AlF₃ surface.

-

The cell is then evacuated to remove any physisorbed pyridine.

-

The FTIR spectrum of the sample with adsorbed pyridine is recorded.

-

The presence of bands corresponding to pyridine coordinated to Lewis acid sites (around 1450 cm⁻¹) confirms the Lewis acidity. The intensity of these bands can be used to quantify the number of Lewis acid sites.

-

Visualizations

Industrial Production of Anhydrous this compound

The primary industrial method for producing anhydrous this compound involves the reaction of alumina (B75360) with hydrogen fluoride at high temperatures.[1][14][20]

Caption: Industrial production of anhydrous AlF₃.

Crystal Structure of Anhydrous this compound (α-AlF₃)

The crystal structure of α-AlF₃ consists of a three-dimensional network of corner-sharing AlF₆ octahedra.[1]

Caption: Simplified 2D representation of AlF₆ octahedra.

Role as a Lewis Acid Catalyst

Anhydrous this compound can act as a Lewis acid catalyst by accepting an electron pair from a reactant, thereby activating it for further reaction.

Caption: Catalytic cycle of AlF₃ as a Lewis acid.

Applications in Research and Development

The unique properties of anhydrous this compound make it a valuable material in several research and industrial applications:

-

Aluminum Production: It is a crucial additive in the Hall-Héroult process for the electrolytic production of aluminum, where it lowers the melting point of the electrolyte and increases its conductivity.[1][15][16][18][23][25]

-

Catalysis: Its Lewis acidity is exploited in various organic synthesis reactions, including fluorination and isomerization.[16][21][24][25]

-

Ceramics and Glass Manufacturing: It is used as a flux in the production of ceramics, glazes, and enamels.[4][7][16][23][25]

-

Optical Materials: Due to its transparency in the UV region, it can be used in the manufacturing of optical lenses and as a component of fluoroaluminate glasses.[15][16][25]

-

Biochemical Research: this compound, in the form of AlF₄⁻, is used to study the mechanism of phosphoryl transfer reactions in biological systems by acting as a phosphate (B84403) group analog.[7]

Safety and Handling

Anhydrous this compound should be handled with care in a well-ventilated area.[19][22][26][27] It is harmful if swallowed and can cause skin and eye irritation.[3][19] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[19][22][26][27] It should be stored in a dry, cool, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[2][17][22][26][27]

Conclusion

Anhydrous this compound is a compound with a distinct set of physical and chemical properties that underpin its importance in both fundamental research and industrial applications. This guide has provided a detailed overview of its key characteristics, standardized experimental methodologies for their determination, and its primary areas of application. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for its effective and safe utilization in their respective fields.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Vapor pressure - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. adpi.org [adpi.org]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]

- 10. pharmastate.academy [pharmastate.academy]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. echemi.com [echemi.com]

- 18. consilab.de [consilab.de]

- 19. thinksrs.com [thinksrs.com]

- 20. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 27. dergipark.org.tr [dergipark.org.tr]

Unlocking Catalytic Potential: A Technical Guide to the Lewis Acidity of High Surface Area AlF₃

For Researchers, Scientists, and Drug Development Professionals

High surface area aluminum fluoride (B91410) (AlF₃) is emerging as a powerful solid Lewis acid catalyst with significant potential across various chemical transformations, including applications in pharmaceutical synthesis. Its robust nature, coupled with strong Lewis acidity, makes it an attractive alternative to traditional homogeneous catalysts. This technical guide provides an in-depth exploration of the synthesis, characterization of Lewis acidity, and catalytic applications of high surface area AlF₃, presenting key data, detailed experimental protocols, and visual workflows to facilitate its adoption and further development in research and industrial settings.

Synthesis of High Surface Area AlF₃

The catalytic efficacy of AlF₃ is intrinsically linked to its surface area. Various synthetic strategies have been developed to maximize this critical parameter, with the carbon hard template method being a particularly effective approach for producing both α-AlF₃ and β-AlF₃ phases with high surface areas.[1][2][3][4]

Synthesis Methods and Resulting Surface Areas

| Synthesis Method | Precursor/Template | Resulting Phase | Achieved Surface Area (m²/g) | Reference |

| Carbon Hard Template | γ-Al₂O₃ and Sucrose | α-AlF₃ | 66 | [1][4] |

| Carbon Hard Template | γ-Al₂O₃ and Carbon | β-AlF₃ | 114 | [4] |

| Direct Fluorination | γ-Al₂O₃ | α-AlF₃ | 17 | [3] |

| Aqueous Phase Synthesis | Al₂O₃ and HF | Thermally stable AlF₃ | 60 - 120 | [1] |

| Calcination of Precursor | β-AlF₃·3H₂O | α-AlF₃ | 123 | [3] |

Characterization of Lewis Acidity

The catalytic activity of high surface area AlF₃ is primarily attributed to the presence of coordinatively unsaturated Al³⁺ sites, which act as strong Lewis acids.[3][4] The nature and strength of these acid sites can be thoroughly investigated using techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and Fourier-transform infrared spectroscopy of adsorbed pyridine (B92270) (Pyridine-IR).

Ammonia Temperature-Programmed Desorption (NH₃-TPD)

NH₃-TPD provides quantitative information about the total number and strength distribution of acid sites. Ammonia, a basic probe molecule, adsorbs onto the acid sites of the catalyst. By gradually increasing the temperature, the desorption of ammonia is monitored, with desorption at higher temperatures indicating stronger acid sites.

NH₃-TPD Data for High Surface Area α-AlF₃

| Desorption Peak Temperature (°C) | Acid Site Strength | Relative Amount of Desorbed NH₃ |

| ~150-250 | Weak | Major Peak |

| ~300-450 | Medium to Strong | Minor Peak/Shoulder |

Note: Specific quantitative data on acid site density (mmol/g) can be obtained by calibrating the TPD signal with a known amount of NH₃.

Pyridine-IR Spectroscopy

Pyridine-IR spectroscopy is a powerful tool to differentiate between Brønsted and Lewis acid sites. Pyridine, upon adsorption, exhibits distinct infrared absorption bands depending on its interaction with the surface.

Characteristic IR Bands for Adsorbed Pyridine

| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site |

| ~1450 | Pyridine coordinatively bonded to Al³⁺ | Lewis Acid |

| ~1540 | Pyridinium ion (PyH⁺) | Brønsted Acid |

| ~1490 | Overlapping bands of pyridine on both Lewis and Brønsted sites | Lewis and Brønsted Acid |

High surface area AlF₃ typically exhibits a strong band around 1450 cm⁻¹, confirming the predominance of Lewis acidity. The intensity of this band can be correlated with the concentration of Lewis acid sites.

Catalytic Potential and Performance

The strong Lewis acidity and high surface area of AlF₃ translate into significant catalytic activity in a range of reactions, particularly those involving the activation of C-F and C-Cl bonds.

Catalytic Performance Data

| Reaction | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Dismutation of CCl₂F₂ | High Surface Area β-AlF₃ | Not specified | High activity reported | Not specified | [4] |

| Dismutation of CHClF₂ | Supported High Surface Area AlF₃ | 50 - 250 | Effective | Not specified | [5] |

| Isomerization of CBrF₂CBrFCF₃ | Supported High Surface Area AlF₃/γ-Al₂O₃ | Not specified | Superior activity | Not specified | [5] |

Experimental Protocols

Synthesis of High Surface Area α-AlF₃ via Carbon Hard Template Method

This protocol is based on the procedure described by Jia et al.[1][4]

Materials:

-

γ-Al₂O₃

-

Sucrose

-

Deionized water

-

Anhydrous Hydrogen Fluoride (HF)

-

Nitrogen (N₂)

-

Oxygen (O₂)

Procedure:

-

Carbon Template Preparation:

-

Impregnate γ-Al₂O₃ with an aqueous solution of sucrose.

-

Dry the mixture.

-

Thermally treat the dried mixture under a nitrogen flow at 450 °C to obtain a carbon-coated γ-Al₂O₃ composite (C@γ-Al₂O₃).

-

-

Fluorination:

-

Place the C@γ-Al₂O₃ composite in a fixed-bed reactor.

-

Introduce a mixture of anhydrous HF and N₂ (e.g., molar ratio of 4:1) over the sample at 400 °C for 10 hours. This step converts C@γ-Al₂O₃ to a carbon-coated α-AlF₃ intermediate (C@α-AlF₃).

-

-

Carbon Template Removal:

-

Calcine the C@α-AlF₃ intermediate in an oxygen atmosphere at 425 °C for 8 hours to burn off the carbon template.

-

The resulting white powder is high surface area α-AlF₃.

-

NH₃-TPD Analysis

Apparatus:

-

A standard TPD system equipped with a thermal conductivity detector (TCD).

Procedure:

-

Pre-treatment:

-

Place a known weight of the high surface area AlF₃ catalyst in a quartz reactor.

-

Pre-treat the sample by heating it under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 400-500 °C) to remove any adsorbed impurities and water.

-

Cool the sample to the adsorption temperature (e.g., 100 °C).

-

-

Ammonia Adsorption:

-

Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is achieved.

-

Switch to an inert gas flow to remove any physisorbed ammonia.

-

-

Temperature-Programmed Desorption:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under the inert gas flow.

-

Monitor the concentration of desorbed ammonia in the effluent gas using the TCD.

-

The resulting plot of TCD signal versus temperature is the NH₃-TPD profile.

-

Pyridine-IR Spectroscopy

Apparatus:

-

An FTIR spectrometer equipped with a high-vacuum or controlled-atmosphere cell.

Procedure:

-

Sample Preparation:

-

Press a small amount of the high surface area AlF₃ powder into a self-supporting wafer.

-

Mount the wafer in the IR cell.

-

-

Activation:

-

Evacuate the cell and heat the wafer in situ to a high temperature (e.g., 400 °C) to dehydrate the surface.

-

Cool the sample to the desired adsorption temperature (e.g., 150 °C).

-

-

Pyridine Adsorption:

-

Introduce pyridine vapor into the cell and allow it to adsorb on the catalyst surface.

-

Evacuate the cell to remove physisorbed pyridine.

-

-

Spectral Acquisition:

-

Record the IR spectrum of the sample with adsorbed pyridine at various temperatures to assess the strength of the acid sites.

-

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Supported high surface AlF3: a very strong solid Lewis acid for catalytic applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of α-AlF₃

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of alpha-Aluminum Fluoride (B91410) (α-AlF₃), the most thermodynamically stable polymorph of aluminum fluoride.[1] The information presented is collated from various experimental and computational studies, with a focus on providing precise structural data and the methodologies used to obtain it.

Crystal Structure of α-AlF₃

α-AlF₃ crystallizes in a rhombohedral structure, which is a distortion of the ideal cubic rhenium trioxide (ReO₃) motif.[1][2] The structure consists of a three-dimensional network of corner-sharing AlF₆ octahedra.[2][3] In this arrangement, each fluoride ion is bonded to two aluminum centers.[2] This polymeric, corner-linked octahedral framework is responsible for its high melting point and thermal stability.

The crystal system is trigonal (rhombohedral) with the space group R-3c (No. 167).[1][2][3] The aluminum (Al³⁺) ions are coordinated to six equivalent fluoride (F¹⁻) atoms, forming the AlF₆ octahedra. These octahedra are tilted, with reported tilt angles of approximately 27°.[3] The F¹⁻ ions are in a bent geometry, coordinated to two Al³⁺ atoms.[3]

Lattice Parameters and Structural Data

The lattice parameters of α-AlF₃ have been determined by multiple research groups using techniques such as X-ray and neutron diffraction. While generally consistent, minor variations in the reported values exist, likely due to differences in experimental conditions, sample preparation, or analytical methods. A summary of representative data is presented below.

| Parameter | Value (Reference) | Value (Reference) | Value (Reference) |

| Crystal System | Trigonal (Rhombohedral) | Trigonal (Rhombohedral) | Trigonal (Rhombohedral) |

| Space Group | R-3c (No. 167)[2][3] | R-3c (No. 167)[1] | R-3c (No. 167)[4] |

| Lattice Constant 'a' | 4.9254 Å (0.49254 nm)[2] | 4.9817 Å[1] | 4.931 Å[4] |

| Lattice Constant 'c' | 12.4477 Å (1.24477 nm)[2] | 12.387 Å[1] | 12.466 Å[4] |

| Unit Cell Angles | α = β = 90°, γ = 120° | α = β = 90°, γ = 120° | α = β = 90°, γ = 120° |

| Unit Cell Volume (V) | 261.52 ų[2] | 266.23 ų[1] | N/A |

| Formula Units (Z) | 6[1][2] | 6[1] | N/A |

| Al-F Bond Length | ~1.80 Å[3] | N/A | N/A |

Note: Values from reference[1] correspond to the mineral oskarssonite, a natural analogue of α-AlF₃.

Experimental Protocols

The determination of the crystal structure and lattice parameters of α-AlF₃ primarily relies on diffraction techniques, coupled with structural refinement methods.

A common method for synthesizing α-AlF₃ for structural analysis is through the gas-phase fluorination of alumina (B75360) (Al₂O₃).

-

Starting Material: High surface area γ-Al₂O₃.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) gas, often diluted with an inert gas like nitrogen (N₂).

-

Protocol:

-

The γ-Al₂O₃ powder is placed in a fixed-bed reactor.

-

A gaseous mixture of HF and N₂ (e.g., a molar ratio of 4:1) is passed over the alumina.

-

The reaction is carried out at an elevated temperature, typically 400 °C or higher, for several hours (e.g., 10 hours) to ensure complete conversion to α-AlF₃.

-

The resulting α-AlF₃ powder is then cooled and collected for analysis.

-

Another reported synthesis route involves the thermal decomposition of ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, under an inert argon atmosphere.[2][5]

X-ray powder diffraction is the principal technique for obtaining structural information from a polycrystalline sample of α-AlF₃.

-

Instrumentation: A powder diffractometer (e.g., PANalytical X'Pert PRO) equipped with a copper X-ray source (Cu-Kα radiation).

-

Data Collection:

-

The powdered α-AlF₃ sample is packed into a sample holder.

-

The instrument is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

The diffraction pattern is collected over a wide 2θ range (e.g., 10° to 90°) with a slow scan rate to ensure good signal-to-noise ratio.

-

-

Data Analysis (Rietveld Refinement):

-

The experimental XRD pattern is analyzed using the Rietveld method, a full-profile fitting technique.[6][7]

-

An initial structural model for α-AlF₃ (including space group R-3c, and approximate atomic positions for Al and F) is used as a starting point.

-

Software (e.g., JADE, GSAS, FullProf) is used to calculate a theoretical diffraction pattern from the model and iteratively refine the structural and instrumental parameters by minimizing the difference between the calculated and observed patterns.

-

Refined parameters include lattice constants (a, c), atomic coordinates, thermal displacement parameters, and peak shape parameters. The quality of the fit is assessed using statistical indicators like Rwp (weighted profile R-factor).[7]

-

Visualizations

The following diagrams illustrate the conceptual relationships and workflows involved in the structural analysis of α-AlF₃.

References

- 1. researchgate.net [researchgate.net]

- 2. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dual Faces of Aluminum Fluoride: A Technical Guide to Rosenbergite and Óskarssonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences of aluminum fluoride (B91410) as the minerals rosenbergite (AlF₃·3H₂O) and óskarssonite (AlF₃). It is designed to be a comprehensive resource, detailing their quantitative properties, the methodologies for their characterization, and their geological formation. This guide is intended to support researchers and professionals in understanding these rare fluoride minerals.

Introduction to Rosenbergite and Óskarssonite

Aluminum fluoride is a significant compound in various industrial processes, including aluminum production.[1][2] In nature, it manifests as distinct mineral species. Rosenbergite is the hydrated form, this compound trihydrate, while óskarssonite represents the anhydrous form.[3] These minerals are relatively rare, found in specific and often extreme geological environments.[4] Rosenbergite was first described from the Cetine mine in Tuscany, Italy, and has also been identified in fumarolic deposits on Mount Erebus, Antarctica, and Heimaey Island in Iceland.[4][5][6] Óskarssonite, a more recent discovery, is primarily associated with high-temperature volcanic fumaroles, notably on the Eldfell volcano in Iceland.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for rosenbergite and óskarssonite, facilitating a clear comparison of their physical and crystallographic properties.

Table 1: Chemical and Physical Properties

| Property | Rosenbergite | Óskarssonite |

| Chemical Formula | AlF₃·3H₂O[5] | AlF₃[7] |

| Molecular Weight ( g/mol ) | 138.02 (calculated) | 83.98 (calculated) |

| Density (g/cm³) | 2.10 (measured), 2.111 (calculated)[8][9] | 3.10 (calculated) |

| Mohs Hardness | 3 - 3.5[5][8] | Not Reported |

| Vickers Hardness (VHN₁₅) | 103 kg/mm ²[8] | Not Reported |

| Color | Colorless[5][8] | White[7] |

| Luster | Vitreous[8] | Not Reported |

| Streak | Colorless[8] | Not Reported |

Table 2: Crystallographic Data

| Property | Rosenbergite | Óskarssonite |

| Crystal System | Tetragonal[5][8] | Trigonal[7] |

| Space Group | P4/n[8] | R3[7] |

| Unit Cell Parameters | a = 7.715 Å, c = 3.648 Å[8] | a = 4.9817 Å, c = 12.387 Å[7] |

| Z (formula units/unit cell) | 2[9] | 6 |

Experimental Protocols for Mineral Characterization

The characterization of rosenbergite and óskarssonite involves a suite of analytical techniques to determine their chemical composition, crystal structure, and physical properties. The following are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA) for Chemical Composition

Electron Probe Microanalysis (EPMA) is a non-destructive technique used to determine the elemental composition of small areas of a solid sample.

Methodology:

-

Sample Preparation:

-

Mount the mineral sample in an epoxy resin block.

-

Grind the surface of the mounted sample using progressively finer abrasive papers to achieve a flat surface.

-

Polish the ground surface with diamond pastes of decreasing particle size (e.g., 6 µm, 1 µm, 0.25 µm) to obtain a mirror-like, scratch-free finish.

-

Clean the polished sample ultrasonically in a solvent (e.g., ethanol) to remove any polishing residue.

-

Apply a thin, conductive coat of carbon to the sample surface using a vacuum evaporator to prevent charge buildup from the electron beam.

-

-

Instrumentation and Analysis:

-

Place the coated sample into the EPMA instrument.

-

Evacuate the sample chamber to high vacuum.

-

Generate a focused beam of high-energy electrons (e.g., 15-20 keV).

-

Focus the electron beam onto the specific area of the mineral to be analyzed.

-

The electron beam interacts with the sample, generating characteristic X-rays for each element present.

-

Use wavelength-dispersive spectrometers (WDS) to measure the intensity and wavelength of the emitted X-rays.

-

Compare the X-ray intensities from the sample to those from known standards (e.g., pure elements or compounds with known stoichiometry) under the same analytical conditions.

-

Apply matrix corrections (ZAF corrections) to the raw data to account for atomic number (Z), absorption (A), and fluorescence (F) effects, yielding quantitative elemental concentrations. For rosenbergite, water content is often determined by difference.[9]

-

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal, including its crystal system, space group, and unit cell dimensions.

Methodology:

-

Sample Preparation (Powder XRD):

-

Grind a small, pure sample of the mineral into a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface. This can be done by back-loading into a cavity mount or using a zero-background sample holder.

-

-

Data Collection:

-

Place the sample holder into the X-ray diffractometer.

-

Select an appropriate X-ray source (e.g., Cu Kα radiation).

-

Set the instrument parameters, including the voltage and current for the X-ray tube, and the scan range (e.g., 5-80° 2θ), step size, and counting time.

-

Initiate the scan, where the X-ray tube and detector rotate around the sample. The detector measures the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The output is a diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ).

-

Identify the positions (2θ angles) and relative intensities of the diffraction peaks.

-

Use the peak positions to calculate the d-spacings (the distance between parallel planes of atoms in the crystal) using Bragg's Law (nλ = 2d sinθ).

-

Compare the obtained d-spacings and relative intensities with a mineral database (e.g., the International Centre for Diffraction Data - ICDD) to identify the mineral.

-

For detailed structural analysis, perform Rietveld refinement on the powder diffraction data to refine the unit cell parameters, atomic positions, and other structural details. The strongest lines in the X-ray Gandolfi pattern for rosenbergite are (dobs,I,hkl) 5.47(100)(110), 2.439(72)(130), 2.027(70)(131), 1.775(78)(012), 1.725(85)(240), and 1.306(70)(142).[9] For óskarssonite, the strongest d-spacings are 3.54 Å (100), 1.771 Å (20), and 1.590 Å (15).[7]

-

Formation and Geological Relationship

Rosenbergite and óskarssonite are intricately linked through hydration and dehydration processes, dictated by their geological environments.

Caption: Geological formation and relationship of rosenbergite and óskarssonite.

The diagram above illustrates the formation pathways and the reversible relationship between rosenbergite and óskarssonite. Rosenbergite, the hydrated form, precipitates from aqueous solutions or vapors at relatively low temperatures, often in environments like cavities within silicified limestone.[9] In contrast, óskarssonite, the anhydrous form, is typically a product of high-temperature volcanic fumaroles, where it forms through direct sublimation from volcanic gases under anhydrous conditions.[7] The transition between these two minerals is governed by temperature and the availability of water.

Caption: Experimental workflow for the characterization of fluoride minerals.

The provided workflow diagram outlines the standard procedure for the analytical characterization of minerals such as rosenbergite and óskarssonite. The process begins with meticulous sample preparation, followed by parallel analyses using EPMA and XRD to determine the chemical composition and crystal structure, respectively. The data from these techniques are then integrated to provide a comprehensive characterization of the mineral.

Conclusion

Rosenbergite and óskarssonite, as the hydrated and anhydrous forms of this compound, provide valuable insights into the geochemical behavior of fluorine in diverse geological settings. A thorough understanding of their properties and formation is crucial for mineralogists, geochemists, and materials scientists. The detailed quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and application in related fields.

References

- 1. geology.sk [geology.sk]

- 2. Rosenbergite, AlF[F0.5(H2O)0.5]4·H2O, a new mineral from the Cetine mine (Tuscany, Italy): description and crystal structure - European Journal of Mineralogy Volume 5 Number 6 — Schweizerbart science publishers [schweizerbart.de]

- 3. Electron microprobe analyses [ruhr-uni-bochum.de]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. jsg.utexas.edu [jsg.utexas.edu]

- 7. researchgate.net [researchgate.net]

- 8. hou.usra.edu [hou.usra.edu]

- 9. msaweb.org [msaweb.org]

The Role of Aluminum Fluoride Complexes in Elucidating Phosphoryl Transfer Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl transfer reactions are fundamental to a vast array of cellular processes, from signal transduction and energy metabolism to DNA replication and repair. The transient nature of the transition states in these reactions makes them notoriously difficult to study directly. Aluminum fluoride (B91410) complexes (AlFx), primarily aluminofluoride (AlF4-) and aluminum trifluoride (AlF3), have emerged as invaluable tools for overcoming this challenge. By acting as mimics of the pentavalent transition state of the phosphoryl group, these complexes stabilize enzymes in conformations that would otherwise be fleeting, thereby providing a window into the intricate mechanisms of phosphoryl transfer. This technical guide provides an in-depth overview of the application of aluminum fluoride complexes in studying these critical biological reactions, with a focus on experimental protocols, quantitative data analysis, and visualization of the underlying molecular processes.

Core Concepts: Mimicking the Transition State

This compound complexes owe their utility to their unique structural and electronic properties that closely resemble the transition state of a phosphoryl group (PO3-) during nucleophilic attack.

-

Aluminofluoride (AlF4-): This complex typically adopts an octahedral geometry and is considered a mimic of the "in-line" anionic transition state for phosphoryl transfer. In the presence of a nucleoside diphosphate (B83284) (like GDP or ADP), AlF4- can occupy the position of the γ-phosphate of a nucleoside triphosphate (GTP or ATP), effectively locking the enzyme in a transition-state-like conformation. This has been instrumental in studying the activation of heterotrimeric G proteins and the catalytic cycles of various ATPases.[1][2]

-

Aluminum Trifluoride (AlF3): In certain enzymatic environments, a neutral AlF3 species can form a trigonal bipyramidal structure. This geometry is an accurate analog of the transition state of the γ-phosphate of ATP undergoing transfer to a catalytic residue, such as a histidine.[3][4] The study of nucleoside diphosphate kinase (NDPK) has been a prime example of the utility of AlF3 in capturing this specific transition state.[3][4]

It is important to note that other metal fluorides, such as beryllium fluoride (BeFx) and magnesium fluoride (MgFx), also serve as phosphate (B84403) analogs. BeFx typically mimics the tetrahedral ground state of the phosphoryl group, providing a valuable counterpart to the transition-state mimicry of AlFx for comparative structural and mechanistic studies.[3][4]

Data Presentation: Quantitative Insights into Enzyme Inhibition

The following tables summarize quantitative data from studies utilizing this compound complexes to investigate the inhibition of P-type ATPases.

| Enzyme | Inhibitor | Apparent Affinity (Ki or IC50) | Conditions | Reference |

| Na,K-ATPase | AlF4- | Ki = 17 ± 5 µM | pH 7.5 | [1] |

| Na,K-ATPase | AlF4--ADP | Ki = 26 ± 7 µM | pH 7.5 | [1] |

| PM H+-ATPase (basal state) | AlFx | IC50 ≈ 10 µM | pH 5.9, direct assay | [5] |

| PM H+-ATPase (activated state) | AlFx | IC50 ≈ 5 µM | pH 5.9, direct assay | [5] |

| PM H+-ATPase (basal state) | AlFx-ADP | IC50 ≈ 15 µM | pH 5.9, direct assay | [5] |

| PM H+-ATPase (activated state) | AlFx-ADP | IC50 ≈ 10 µM | pH 5.9, direct assay | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound complexes in research. Below are protocols for key experiments cited in the literature.

Protocol 1: Inhibition of P-type ATPase Activity

This protocol describes a general method for assessing the inhibitory effect of this compound on a P-type ATPase, such as the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA).

Materials:

-

Purified P-type ATPase enzyme preparation

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

-

ATP solution (e.g., 100 mM stock)

-

Aluminum chloride (AlCl3) solution (e.g., 10 mM stock)

-

Sodium fluoride (NaF) solution (e.g., 1 M stock)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare AlFx solutions: Freshly prepare working solutions of AlFx by mixing appropriate volumes of AlCl3 and NaF stocks in the assay buffer. A common molar excess of fluoride to aluminum is used (e.g., 10 mM NaF and 30 µM AlCl3).

-

Enzyme pre-incubation (optional but recommended): Pre-incubate the purified enzyme with various concentrations of the AlFx solution for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction: Start the ATPase reaction by adding a defined concentration of ATP to the enzyme-inhibitor mixture. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction and measure phosphate release: Terminate the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Data analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the AlFx concentration. From this curve, determine the IC50 value.

Protocol 2: G-protein Activation Assay using [35S]GTPγS Binding

This protocol measures the activation of G-proteins by AlF4- by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Purified G-protein (e.g., Gα subunit) or cell membranes containing the G-protein of interest

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 µM GDP

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

AlCl3 solution (e.g., 10 mM stock)

-

NaF solution (e.g., 1 M stock)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, G-protein/membranes, and the desired concentrations of AlCl3 and NaF.

-

Pre-incubation: Pre-incubate the mixtures for 10-15 minutes at 30°C.

-

Initiate binding: Start the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1-1 nM.

-

Incubate: Incubate the reaction for 60-90 minutes at 30°C.

-

Terminate binding: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash: Quickly wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data analysis: Determine the amount of specifically bound [35S]GTPγS by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the concentration of AlF4- to determine the EC50 for activation.

Protocol 3: Crystallization of Nucleoside Diphosphate Kinase (NDPK) with AlF3 and MgADP

This protocol outlines the conditions for obtaining crystals of the NDPK-AlF3-MgADP complex, a transition state analog.[3]

Materials:

-

Purified NDPK from Dictyostelium discoideum (5-6 mg/mL)

-

Crystallization Buffer: 50 mM Tris-HCl (pH 7.4)

-

20 mM MgCl2

-

25 mM NaF

-

0.5 mM Al(NO3)3

-

10 mM ADP

-

32% PEG monomethyl ether (Mr = 550)

-

Hanging drop vapor diffusion plates

Procedure:

-

Prepare the protein-ligand solution: Mix the purified NDPK with the crystallization buffer containing MgCl2, NaF, Al(NO3)3, and ADP at the specified final concentrations.

-

Set up hanging drops: Pipette a small volume (e.g., 1-2 µL) of the protein-ligand solution onto a siliconized coverslip.

-

Mix with precipitant: Add an equal volume of the precipitant solution (32% PEG MME 550) to the protein drop.

-

Seal the well: Invert the coverslip over a well containing the precipitant solution as the reservoir and seal with grease.

-

Incubate: Incubate the plates at 20°C.

-

Monitor for crystal growth: Regularly monitor the drops for the appearance of crystals, which may take up to two weeks.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of phosphoryl transfer reactions using this compound complexes.

G-Protein Activation Signaling Pathway

Caption: G-protein activation by ligand binding and mimicry by AlF₄⁻.

Experimental Workflow for Studying Enzyme Inhibition

Caption: Workflow for determining enzyme inhibition by AlFₓ.

Logical Relationship of Transition State Mimicry

Caption: AlF₃ mimics the phosphoryl transfer transition state.

Conclusion

This compound complexes have proven to be indispensable tools in the study of phosphoryl transfer reactions. Their ability to act as transition state analogs has allowed researchers to trap and characterize transient enzymatic states, providing profound insights into the mechanisms of a wide range of enzymes, including G-proteins and ATPases. The detailed experimental protocols and quantitative data presented in this guide, along with the visual representations of key processes, are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful chemical probes in their own investigations. As our understanding of the intricacies of cellular signaling and metabolism continues to grow, the application of this compound complexes will undoubtedly remain a cornerstone of mechanistic enzymology and a valuable asset in the development of novel therapeutics.

References

- 1. GTPase mechanism of Gproteins from the 1.7-A crystal structure of transducin alpha-GDP-AIF-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Universal Allosteric Mechanism for G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluoride complexes of aluminium or beryllium act on G-proteins as reversibly bound analogues of the gamma phosphate of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of GTP hydrolysis by G-protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of aluminum fluoride in water and organic solvents at different temperatures

An In-depth Technical Guide to the Solubility of Aluminum Fluoride (B91410)

This technical guide provides a comprehensive overview of the solubility of aluminum fluoride (AlF₃) in water and various organic solvents at different temperatures. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data and experimental methodologies.

Executive Summary

This compound is an inorganic salt with the formula AlF₃. It is a white, crystalline solid characterized by its high thermal stability and limited solubility in water and most organic solvents.[1][2] Its solubility in aqueous solutions is notably dependent on temperature, increasing as the temperature rises.[3][4] This document compiles quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Solubility of this compound in Water

The solubility of this compound in water is generally low but shows a significant positive correlation with temperature. It is considered slightly soluble in cold water and more soluble in hot water.[1] The data compiled from various sources is presented in Table 1.

Table 1: Quantitative Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | Reference |

| 0 | 0.56 | [4] |

| 10 | 0.28 | [5] |

| 20 | 0.5 - 0.67 | [4][6] |

| 25 | 0.559 | [5][6][7][8][9] |

| 50 | 0.69 | [5] |

| 75 | 0.89 | [5] |

| 100 | 1.67 - 1.72 | [4][5] |

Note: Solubility values from different sources may vary slightly due to experimental conditions and the hydration state of the this compound.

The relationship between temperature and the solubility of this compound is a critical factor in its application and handling. The following diagram illustrates this fundamental relationship.

Caption: Logical relationship between temperature and AlF₃ solubility in water.

Solubility of this compound in Organic Solvents

This compound is generally considered insoluble in most organic solvents.[1][8] This low solubility is a key characteristic, making it stable in non-aqueous environments.

Table 2: Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solubility | Reference(s) |

| Acetone | Insoluble | [1][5][6][7][8] |

| Alcohol (Ethanol) | Insoluble | [1][2] |

| Ethyl Acetate | Insoluble | [5] |

Experimental Protocols for Solubility Determination

The determination of salt solubility as a function of temperature is a fundamental experimental procedure in chemistry. A common and effective method involves preparing a saturated solution at a high temperature and observing the crystallization point upon cooling.[10]

Gravimetric/Recrystallization Method

This protocol describes a general procedure to determine the solubility-temperature curve for a salt like this compound.[10][11]

Materials and Equipment:

-

This compound (AlF₃)

-

Distilled or deionized water

-

Test tubes or reaction vessels

-

Calibrated thermometer

-

Heating apparatus (hot water bath, heating mantle)

-

Stirring mechanism (magnetic stirrer, stirring rod)

-

Analytical balance

-

Volumetric glassware (pipettes, burettes)

Methodology:

-

Preparation of Saturated Solution: Accurately weigh a specific amount of this compound and transfer it to a test tube. Add a precise volume of distilled water.

-

Heating and Dissolution: Heat the mixture in a water bath while continuously stirring until all the salt has completely dissolved.

-

Cooling and Crystallization: Remove the test tube from the heat source and allow it to cool slowly while stirring. Carefully monitor the solution and the temperature.

-

Saturation Temperature Determination: Record the exact temperature at which the first crystals of this compound begin to appear. This is the saturation temperature for that specific concentration.

-

Data Point Collection: To generate a solubility curve, repeat the experiment by adding a small, known volume of water to the same test tube, which dilutes the solution.[10] Reheat to dissolve the salt and record the new, lower saturation temperature. This process is repeated several times to obtain multiple data points.

-

Calculation of Solubility: For each data point, calculate the solubility in grams of salt per 100 mL of water using the initial mass of the salt and the total volume of water at that saturation temperature.

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental workflow for determining salt solubility vs. temperature.

Conclusion

The solubility of this compound is highly dependent on the solvent and temperature. It is largely insoluble in organic solvents but displays a clear, temperature-dependent solubility in water. The provided data and experimental protocols offer a robust foundation for researchers working with this compound, enabling accurate predictions and handling in various experimental and developmental contexts.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. chemiis.com [chemiis.com]

- 3. aluminiummagazine.com [aluminiummagazine.com]

- 4. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. This compound | AlF3 | CID 2124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 7784-18-1 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. Introduction of this compound - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

Methodological & Application

Application Notes and Protocols for Laboratory Scale Synthesis of High Purity Aluminum Fluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum fluoride (B91410) (AlF₃) is a crucial inorganic compound utilized in various industrial and research applications. It serves as a primary additive in aluminum production to lower the melting point of the electrolyte and enhance conductivity[1]. Its high surface area variants are also significant catalysts in fluorination, dehydrofluorination, and dismutation reactions. The synthesis of high-purity aluminum fluoride is paramount, as impurities can adversely affect the outcome of the processes in which it is used, such as impacting the quality and mechanical properties of aluminum or causing defects in high-quality glass production[2].

This document provides detailed protocols for two common laboratory-scale methods for synthesizing high-purity this compound: the reaction of aluminum hydroxide (B78521) with hydrofluoric acid and a non-aqueous route involving ammonium (B1175870) bifluoride.

Method 1: Synthesis via Aqueous Reaction of Aluminum Hydroxide with Hydrofluoric Acid

This method is a widely practiced "wet process" that involves the direct neutralization of aluminum hydroxide with hydrofluoric acid to form hydrated this compound, which is subsequently calcined to yield the anhydrous, high-purity product. The balanced chemical equation for this reaction is:

Al(OH)₃ + 3HF → AlF₃ + 3H₂O[3]

Experimental Protocol

Materials:

-

Aluminum Hydroxide (Al(OH)₃), high purity

-

Hydrofluoric Acid (HF), 40-48% aqueous solution

-

Deionized Water

-

Polypropylene (B1209903) or Teflon beakers and stirring rod (Glassware must be avoided due to reaction with HF)

-

Magnetic stirrer with heating mantle

-